4-Isopropylbenzaldehyde oxime
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Overview
Description
4-Isopropylbenzaldehyde oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropylbenzaldehyde oxime typically involves the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous medium with careful adjustment of pH to ensure optimal conditions for oxime formation .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pH to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Isopropylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Isopropylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde without the isopropyl group, used in various chemical syntheses.
4-Isopropylbenzylamine: A derivative formed by the reduction of 4-Isopropylbenzaldehyde oxime.
Uniqueness: this compound is unique due to its specific oxime functional group, which imparts distinct reactivity and applications compared to its similar compounds. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
CAS No. |
3717-18-8 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NZ)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7- |
InChI Key |
NVKXBDITZDURNJ-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NO |
Origin of Product |
United States |
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